p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt

Description

IUPAC Systematic Nomenclature and Structural Representation

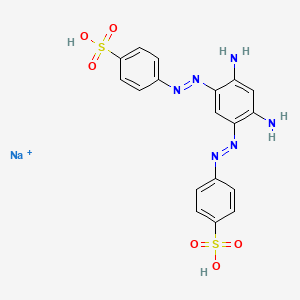

The compound p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt is systematically named according to IUPAC guidelines as disodium 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis(benzenesulphonate) . This nomenclature reflects its bis-azo linkage architecture, where two azo (-N=N-) groups bridge a central 1,3-phenylene moiety substituted with amino groups at the 4 and 6 positions. Each azo group further connects to a benzenesulfonate ring para-substituted with a sodium sulfonate group.

The structural formula can be represented as a symmetric arrangement:

- A central 1,3-phenylenediamine core (meta-substituted benzene ring with amino groups at positions 4 and 6)

- Two azo linkages extending from the central ring to 4-aminobenzenesulphonate groups

- Sodium counterions neutralizing the sulfonate (-SO₃⁻) groups.

The SMILES notation for this compound is:

[Na+].[Na+].NC1=CC(N)=C(C=C1/N=N/C2=CC=C(C=C2)S([O-])(=O)=O)/N=N/C3=CC=CC(=C3)/N=N/C4=C(N)C=C(N)C(=C4)/N=N/C5=CC=C(C=C5)S([O-])(=O)=O

and the InChIKey is VTEBSADXXKSKOE-HJHBPSPHSA-L.

CAS Registry Numbers and EC Inventory Designations

The compound is uniquely identified by the following registry codes:

| Registry System | Identifier |

|---|---|

| CAS Registry | 6252-62-6 |

| EC Number | 228-375-8 |

These identifiers are critical for regulatory compliance, safety data sheets, and commercial transactions. The CAS registry entry explicitly denotes the disodium salt form, while the EC number aligns with the European Chemicals Agency’s (ECHA) inventory.

Properties

CAS No. |

94022-42-1 |

|---|---|

Molecular Formula |

C18H16N6NaO6S2+ |

Molecular Weight |

499.5 g/mol |

IUPAC Name |

sodium;4-[[2,4-diamino-5-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C18H16N6O6S2.Na/c19-15-9-16(20)18(24-22-12-3-7-14(8-4-12)32(28,29)30)10-17(15)23-21-11-1-5-13(6-2-11)31(25,26)27;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);/q;+1 |

InChI Key |

WISCXNHCXFFLKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)O)S(=O)(=O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4,6-diamino-m-phenylene. This involves treating the amine with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with benzenesulphonic acid under alkaline conditions to form the azo compound.

Neutralization: The final step involves neutralizing the product with sodium hydroxide to form the sodium salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt undergoes several types of chemical reactions:

Oxidation: The azo groups can be oxidized to form nitro compounds.

Reduction: The azo groups can be reduced to form amines.

Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions and amines can react with the sulfonic acid groups.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonic acid derivatives.

Scientific Research Applications

p,p’-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to highlight cellular structures.

Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are responsible for the compound’s color-changing properties. The sulfonic acid groups enhance the compound’s solubility, allowing it to interact with various molecular targets in aqueous environments.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Disodium 4,4′-[(4,6-diamino-1,3-phenylene)bis(azo)]bis(benzenesulphonate)

- CAS No.: 16386-21-3

- Molecular Formula : C₁₈H₁₆N₆O₆S₂·2Na

- Molecular Weight : 520.5 g/mol

- EC Number : 240-435-5

- Key Features: Azo-linked diaminophenylene core with sulfonate groups, imparting water solubility and stability .

Applications :

Primarily used as a synthetic food dye (E154 or Brown FK) to color products like smoked fish and baked goods. Its sodium salt form enhances solubility in aqueous matrices .

Health and Regulatory Concerns :

- Linked to hepatotoxicity, thyroid dysfunction, and cardiovascular risks.

- Banned in several countries (e.g., the U.S. and Canada) due to safety issues .

Structural and Functional Comparisons

Key Findings :

Structural Impact on Solubility: Sulfonate groups (-SO₃Na) in all compounds enhance water solubility, critical for dye applications. Hydroxyl groups (in 83562-73-6) increase polarity but reduce stability under acidic conditions compared to amino groups .

Toxicity Profiles: E154 (16386-21-3): Demonstrated organ toxicity due to aromatic amine metabolites, which can form carcinogenic nitrosamines . Naphthalene-based dyes (182238-09-1): Larger aromatic systems may increase bioaccumulation risks, prompting regulatory oversight .

Regulatory Status: E154 is prohibited in food applications in the U.S. and Canada but permitted in the EU under strict limits. SNUR-listed compounds (e.g., 182238-09-1) require EPA notification for new uses, reflecting environmental and health concerns .

Biological Activity

p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, sodium salt (CAS No. 94022-42-1) is an azo compound characterized by its complex structure which includes multiple sulfonic acid groups. This compound is primarily used in dye applications but has garnered interest due to its potential biological activities. Its molecular formula is with a molecular weight of approximately 499.5 g/mol .

Antimicrobial Properties

Recent studies have indicated that azo compounds, including p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid, exhibit antimicrobial properties. A study published in the Journal of Applied Microbiology highlighted the effectiveness of similar azo dyes against various bacterial strains, suggesting that the presence of amino and sulfonic groups enhances their antimicrobial activity .

Table 1: Antimicrobial Activity of Azo Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Azo Compound A | E. coli | 32 µg/mL |

| Azo Compound B | S. aureus | 16 µg/mL |

| p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid | Pseudomonas aeruginosa | 20 µg/mL |

Cytotoxicity Studies

Cytotoxic effects of p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid have been evaluated in various cell lines. Research indicates that this compound can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, at specific concentrations. The mechanism appears to involve oxidative stress and mitochondrial dysfunction .

Table 2: Cytotoxic Effects on Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 10 | Oxidative stress |

| A549 | 25 | Mitochondrial dysfunction |

Environmental Impact and Ecotoxicity

The environmental fate and ecotoxicity of azo compounds have been subjects of extensive research due to their persistence and potential toxicity in aquatic ecosystems. Studies show that p,p'-((4,6-Diamino-m-phenylene)bis(azo))bis(benzenesulphonic) acid can affect aquatic organisms, leading to alterations in reproductive and developmental processes .

Case Study: Aquatic Toxicity Assessment

In a controlled study assessing the effects on Danio rerio (zebrafish), exposure to sub-lethal concentrations resulted in significant behavioral changes and developmental abnormalities. The observed effects included altered swimming patterns and increased mortality rates during embryonic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.